Naphthyl-2-methylene-succinyl-CoA

Description

Properties

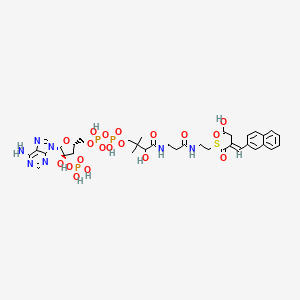

Molecular Formula |

C36H46N7O19P3S |

|---|---|

Molecular Weight |

1005.8 g/mol |

IUPAC Name |

(E)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-ylbut-3-enoic acid |

InChI |

InChI=1S/C36H46N7O19P3S/c1-36(2,30(48)33(49)39-10-9-25(44)38-11-12-66-35(50)23(15-26(45)46)14-20-7-8-21-5-3-4-6-22(21)13-20)17-59-65(56,57)62-64(54,55)58-16-24-29(61-63(51,52)53)28(47)34(60-24)43-19-42-27-31(37)40-18-41-32(27)43/h3-8,13-14,18-19,24,28-30,34,47-48H,9-12,15-17H2,1-2H3,(H,38,44)(H,39,49)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/b23-14+/t24-,28-,29-,30?,34-/m1/s1 |

InChI Key |

GZNYDKAZGJZRED-QEVJJUAOSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C(=C/C4=CC5=CC=CC=C5C=C4)/CC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Naphthyl-2-methylene-succinyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyl-2-methylene-succinyl-CoA is a crucial, yet transient, intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH). This technical guide provides a comprehensive overview of this compound, detailing its role in microbial metabolism, the enzymes responsible for its formation and conversion, and the genetic basis of this pathway. This document synthesizes available quantitative data, outlines detailed experimental protocols for the study of this pathway, and presents visual diagrams of the metabolic and regulatory logic.

Introduction

This compound is a coenzyme A thioester that serves as a key metabolite in the beta-oxidation-like pathway for the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria.[1][2] This pathway is of significant environmental interest as it represents a mechanism for the bioremediation of PAH-contaminated anaerobic environments. Understanding the biochemistry of this compound and its associated enzymes is critical for developing strategies to enhance the bioremediation of these recalcitrant pollutants.

The Anaerobic 2-Methylnaphthalene Degradation Pathway

The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase.[1][2] The resulting naphthyl-2-methyl-succinate is then activated to its coenzyme A thioester, naphthyl-2-methyl-succinyl-CoA. This intermediate undergoes a series of beta-oxidation-like reactions, which includes the formation of this compound, ultimately leading to the formation of 2-naphthoyl-CoA.[1][3]

Formation of this compound

This compound is formed through the oxidation of naphthyl-2-methyl-succinyl-CoA. This reaction is catalyzed by naphthyl-2-methyl-succinyl-CoA dehydrogenase , an enzyme encoded by the bnsG gene.[4]

Conversion of this compound

This compound is subsequently hydrated to naphthyl-2-hydroxymethyl-succinyl-CoA. This hydration step is catalyzed by This compound hydratase , encoded by the bnsH gene.[4]

Quantitative Data

Quantitative data for the enzymes involved in the anaerobic 2-methylnaphthalene degradation pathway is limited and has primarily been determined using crude cell extracts of sulfate-reducing enrichment cultures.

| Enzyme | Gene | Organism/Culture | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Substrate | Product | Reference |

| Naphthyl-2-methyl-succinate synthase | nmsA | Sulfate-reducing enrichment culture N47 | 0.020 ± 0.003 | 2-Methylnaphthalene and Fumarate | Naphthyl-2-methyl-succinate | [1][2] |

| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | bnsEF | Sulfate-reducing enrichment culture N47 | 19.6 | Naphthyl-2-methyl-succinate and Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA and Succinate | |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | bnsG | Sulfate-reducing enrichment culture N47 | 0.115 | Naphthyl-2-methyl-succinyl-CoA | This compound |

Note: Detailed kinetic parameters such as Km and Vmax for purified naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) and this compound hydratase (BnsH) are not currently available in the literature.

Experimental Protocols

Assay for Naphthyl-2-methyl-succinate Synthase Activity

This protocol is adapted from the methodology used to study the sulfate-reducing enrichment culture N47.[1]

Objective: To measure the production of naphthyl-2-methyl-succinate from 2-methylnaphthalene and fumarate in dense cell suspensions.

Materials:

-

Anaerobically grown cells from a 2-methylnaphthalene-degrading culture.

-

Anaerobic potassium phosphate (B84403) buffer (50 mM, pH 7.2).

-

Fumarate solution (100 mM, anaerobic).

-

2-Methylnaphthalene solution (e.g., 10 mM in a water-miscible, non-toxic solvent).

-

Anaerobic vials with butyl rubber stoppers.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase HPLC column.

Procedure:

-

Harvest cells grown anaerobically on 2-methylnaphthalene by centrifugation under anoxic conditions.

-

Wash the cell pellet with anaerobic potassium phosphate buffer and resuspend to a high cell density (e.g., 10-20 mg protein/mL).

-

Dispense the cell suspension into anaerobic vials.

-

Initiate the reaction by adding 2-methylnaphthalene and fumarate to final concentrations of, for example, 100 µM and 1 mM, respectively.

-

Incubate the vials at the optimal growth temperature of the culture with gentle shaking.

-

At various time points, withdraw aliquots from the reaction vials and immediately stop the reaction by adding a quenching agent (e.g., acid or organic solvent) and centrifuging to remove cell debris.

-

Analyze the supernatant for the presence of naphthyl-2-methyl-succinate using HPLC.

-

Quantify the product by comparing the peak area to a standard curve of chemically synthesized naphthyl-2-methyl-succinate.

-

Calculate the specific activity as nmol of product formed per minute per mg of total protein.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in bacterial cells, adapted from established methods for acyl-CoA analysis.

Objective: To quantify the intracellular concentration of this compound.

Materials:

-

Bacterial cell culture grown under conditions that induce the 2-methylnaphthalene degradation pathway.

-

Quenching solution (e.g., -20°C 60% methanol).

-

Extraction solvent (e.g., 75% ethanol, 0.1 M formic acid).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

A suitable reversed-phase LC column.

-

Synthesized this compound standard.

Procedure:

-

Rapidly quench the metabolism of a known quantity of bacterial cells by adding cold quenching solution.

-

Harvest the cells by centrifugation at low temperature.

-

Extract the intracellular metabolites by resuspending the cell pellet in the extraction solvent and lysing the cells (e.g., by sonication or bead beating).

-

Centrifuge the lysate to remove cell debris and collect the supernatant.

-

Analyze the extract using a targeted LC-MS/MS method.

-

LC Separation: Use a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

MS/MS Detection: Operate the mass spectrometer in positive ion mode and monitor for the specific precursor-to-product ion transition for this compound. The exact masses will need to be calculated and optimized based on the synthesized standard.

-

-

Quantify the amount of this compound by comparing the peak area in the sample to a standard curve generated with the synthesized standard.

-

Normalize the concentration to the initial cell number or biomass.

Signaling Pathways and Gene Regulation

The genes for the anaerobic degradation of 2-methylnaphthalene are organized in clusters. The bns (B606305) (beta-oxidation of naphthyl-2-methyl-succinate) gene cluster encodes the enzymes responsible for the conversion of naphthyl-2-methyl-succinate to 2-naphthoyl-CoA, including Naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) and this compound hydratase (BnsH).[4]

While the specific regulatory mechanisms governing the bns operon are not fully elucidated, it is hypothesized to be regulated in a substrate-dependent manner, similar to other anaerobic aromatic degradation pathways. In analogous pathways, such as anaerobic benzoate (B1203000) degradation, transcription factors of the MarR and Fnr families respond to the presence of the substrate or key metabolic intermediates and to the anaerobic conditions, respectively, to control the expression of the catabolic genes.

Visualizations

References

- 1. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Naphthyl-2-methylene-succinyl-CoA in Anaerobic Biodegradation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the formation and role of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627). This guide details the core biochemical reactions, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic pathway and experimental workflows.

Core Mechanism: The Anaerobic Degradation Pathway of 2-Methylnaphthalene

This compound is not a pharmacologically active compound with a mechanism of action in the traditional sense. Instead, it is a crucial metabolite in the anaerobic biodegradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), by certain microorganisms, particularly sulfate-reducing bacteria. The pathway is analogous to the anaerobic degradation of toluene.

The process is initiated by the activation of the chemically stable methyl group of 2-methylnaphthalene. This occurs via the addition of a fumarate (B1241708) molecule, a reaction catalyzed by the glycyl radical enzyme naphthyl-2-methyl-succinate synthase. The resulting product, naphthyl-2-methyl-succinate, is then activated to its corresponding coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, by a CoA transferase.

The central reaction involving the molecule of interest is the subsequent oxidation of naphthyl-2-methyl-succinyl-CoA to This compound . This step is catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[1][2] This oxidation is a key step in the β-oxidation of the succinyl side chain.

Following its formation, this compound undergoes further transformations. These include hydration to naphthyl-2-hydroxymethyl-succinyl-CoA, a subsequent oxidation to naphthyl-2-oxomethyl-succinyl-CoA, and finally a thiolytic cleavage that yields 2-naphthoyl-CoA and succinyl-CoA.[3][4] 2-naphthoyl-CoA is a central intermediate that then enters the downstream pathway involving the reduction and cleavage of the aromatic ring system.[4][5]

Signaling Pathway: Anaerobic Degradation of 2-Methylnaphthalene

The following diagram illustrates the biochemical pathway leading to and from this compound.

Caption: Anaerobic degradation pathway of 2-methylnaphthalene.

Quantitative Data: Enzyme Activities

The following table summarizes the specific activities of key enzymes in the upper pathway of anaerobic 2-methylnaphthalene degradation, as determined in crude cell extracts of sulfate-reducing enrichment cultures.

| Enzyme | Substrate(s) | Product(s) | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) | Electron Acceptor (for dehydrogenases) | Reference |

| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | Not Applicable | [5] |

| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | 19.6 | Not Applicable | [1][2] |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 ± 0.025 | Phenazine methosulphate (PMS) | [1][2] |

Note: The activity of Naphthyl-2-methyl-succinyl-CoA dehydrogenase could not be detected with natural electron acceptors such as NAD⁺ or FAD.[1][2][6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments related to the study of this compound formation.

4.1 Cultivation of Anaerobic Sulfate-Reducing Bacteria (e.g., Culture N47)

-

Medium Preparation: Prepare a bicarbonate-buffered, sulfide-reduced mineral salt medium under an N₂/CO₂ (80/20, vol/vol) atmosphere. The medium should contain essential minerals, trace elements, and vitamins.

-

Carbon Source: Add 2-methylnaphthalene as the sole carbon and energy source. It can be dissolved in an inert, water-insoluble carrier like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) to ensure a constant supply to the aqueous phase.

-

Inoculation and Incubation: Inoculate the medium with an existing enrichment culture (e.g., N47). Incubate the cultures in the dark at a controlled temperature (e.g., 28-30°C) without shaking.

-

Monitoring Growth: Monitor substrate degradation and sulfide (B99878) production over time using gas chromatography (GC) and photometric assays, respectively.

-

Harvesting Cells: Harvest cells in the late exponential growth phase by centrifugation under anoxic conditions. The cell pellets can then be used to prepare crude extracts for enzyme assays.

4.2 In Vitro Enzyme Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase

-

Preparation of Crude Cell Extract: Resuspend the harvested cell pellet in an anoxic buffer (e.g., 100 mM MOPS, pH 7.2, containing 2 mM DTT). Lyse the cells by sonication or French press under a stream of N₂. Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain the soluble protein fraction (crude extract).

-

Assay Mixture: Prepare the reaction mixture in an anaerobic cuvette. The mixture should contain:

-

Anoxic buffer

-

Crude cell extract (containing the enzyme)

-

Naphthyl-2-methyl-succinyl-CoA (substrate)

-

Phenazine methosulphate (PMS) as an artificial electron acceptor

-

-

Reaction Monitoring: Initiate the reaction by adding the substrate. Monitor the reduction of an appropriate electron acceptor spectrophotometrically. Due to the rapid hydrolysis of the product, this compound, an alternative is to measure the formation of its hydrolysis product, naphthyl-2-methylene-succinic acid, via HPLC.[6]

-

Controls: Run control experiments without the cell extract or without the substrate to account for any non-enzymatic reactions.

-

Calculation of Specific Activity: Determine the rate of product formation from the linear phase of the reaction. Calculate the specific activity by normalizing the rate to the total protein concentration in the crude extract, determined by a standard method (e.g., Bradford assay).

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for the investigation of enzyme activities in the 2-methylnaphthalene degradation pathway.

Caption: Typical workflow for enzyme activity measurement.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the anaerobic microbial degradation of 2-methylnaphthalene. Understanding its formation via the action of naphthyl-2-methyl-succinyl-CoA dehydrogenase and its subsequent metabolism is essential for elucidating the complete biochemical pathway. The data and protocols presented here provide a comprehensive foundation for researchers in bioremediation, environmental microbiology, and biochemistry to further investigate this and analogous metabolic pathways. The characterization of these enzymatic steps offers insights into the metabolic versatility of anaerobic microorganisms and their potential for the natural attenuation of environmental contaminants.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. Combined Genomic and Proteomic Approaches Identify Gene Clusters Involved in Anaerobic 2-Methylnaphthalene Degradation in the Sulfate-Reducing Enrichment Culture N47 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bibliographie.uni-tuebingen.de [bibliographie.uni-tuebingen.de]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Naphthyl-2-methylene-succinyl-CoA: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naphthyl-2-methylene-succinyl-CoA, a key intermediate in the anaerobic biodegradation of 2-methylnaphthalene (B46627). This document details its discovery, biological significance, and methods for its synthesis and analysis, tailored for professionals in research and drug development.

Discovery and Biological Significance

This compound was first identified as a crucial metabolite in the anaerobic degradation pathway of 2-methylnaphthalene by sulfate-reducing bacteria, such as the enrichment culture N47.[1][2] This pathway is of significant environmental interest as it represents a natural mechanism for the bioremediation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent environmental pollutants.

The formation of this compound is a critical step in the β-oxidation of the methyl group of 2-methylnaphthalene. The pathway is initiated by the addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene, forming naphthyl-2-methyl-succinate. This is then activated to its CoA ester, naphthyl-2-methyl-succinyl-CoA, which is subsequently oxidized to this compound by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase.[2][3] This reaction is a key step that ultimately leads to the formation of 2-naphthoyl-CoA, a central intermediate that undergoes further dearomatization and ring cleavage.[1][4]

Anaerobic Degradation Pathway of 2-Methylnaphthalene

The following diagram illustrates the initial steps of the anaerobic degradation of 2-methylnaphthalene, highlighting the central role of this compound.

Caption: Anaerobic degradation pathway of 2-methylnaphthalene.

Quantitative Data

The primary quantitative data available for this compound relates to the enzymatic activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase in crude cell extracts of the sulfate-reducing enrichment culture N47.

| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Electron Acceptor | Reference |

| Naphthyl-2-methyl-succinyl-CoA Dehydrogenase | 0.115 | Phenazine methosulphate | [3] |

| Naphthyl-2-methyl-succinate Synthase | 0.020 ± 0.003 | - | [2] |

| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 | - | [3] |

Note: The activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase could not be detected with natural electron acceptors such as NAD⁺ or FAD.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the literature. However, based on established methods for analogous compounds, the following protocols are proposed.

Enzymatic Synthesis of this compound

This protocol describes the in-vitro enzymatic synthesis of this compound from its precursor, naphthyl-2-methyl-succinyl-CoA, using a cell-free extract containing naphthyl-2-methyl-succinyl-CoA dehydrogenase.

Materials:

-

Naphthyl-2-methyl-succinyl-CoA (substrate)

-

Cell-free extract from a 2-methylnaphthalene-degrading culture (e.g., N47)

-

Phenazine methosulphate (PMS)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8

-

Quenching solution: 10% (v/v) perchloric acid

-

HPLC system with a C18 column

Procedure:

-

Preparation of Cell-Free Extract:

-

Grow the microbial culture under anaerobic conditions with 2-methylnaphthalene as the sole carbon source to induce the necessary enzymes.

-

Harvest cells by centrifugation and wash with an anaerobic buffer.

-

Resuspend the cell pellet in the assay buffer and lyse the cells using sonication or a French press under anaerobic conditions.

-

Centrifuge the lysate at high speed to remove cell debris and collect the supernatant (cell-free extract).

-

-

Enzymatic Reaction:

-

In an anaerobic environment, prepare a reaction mixture containing:

-

Assay Buffer

-

Naphthyl-2-methyl-succinyl-CoA (final concentration, e.g., 0.5 mM)

-

Cell-free extract (protein concentration to be determined)

-

PMS (final concentration, e.g., 1 mM)

-

-

Initiate the reaction by adding the cell-free extract.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

-

Reaction Quenching and Sample Preparation:

-

At various time points, withdraw aliquots from the reaction mixture and quench the reaction by adding the quenching solution.

-

Centrifuge the quenched samples to precipitate proteins.

-

Filter the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a reverse-phase HPLC system with a C18 column.

-

Use a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer to separate the substrate and product.

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).

-

Quantify the product formation by comparing the peak area to a standard curve of a related acyl-CoA.

-

Chemical Synthesis of this compound

A direct chemical synthesis protocol for this compound is not published. However, a plausible approach involves the synthesis of the precursor acid, Naphthyl-2-methylene-succinic acid, followed by its activation and coupling to Coenzyme A. General methods for acyl-CoA thioester synthesis can be adapted.

Proposed Two-Step Synthesis:

Step 1: Synthesis of Naphthyl-2-methylene-succinic acid

The synthesis of the precursor acid has been reported.[2] This typically involves a Stobbe condensation or a similar reaction to introduce the succinyl moiety.

Step 2: Thioesterification with Coenzyme A

Several methods can be employed for the formation of the CoA thioester from the corresponding carboxylic acid.[3][5][6] A common approach is the use of a carbodiimide (B86325) coupling agent or conversion to a more reactive acyl derivative.

Example Protocol using an N-hydroxysuccinimide (NHS) ester:

-

Activation of Naphthyl-2-methylene-succinic acid:

-

React Naphthyl-2-methylene-succinic acid with N-hydroxysuccinimide in the presence of a carbodiimide (e.g., DCC or EDC) in an appropriate organic solvent to form the NHS ester.

-

Purify the NHS ester by crystallization or chromatography.

-

-

Coupling with Coenzyme A:

-

Dissolve the purified NHS ester in a suitable solvent (e.g., a mixture of water and an organic solvent).

-

Add a solution of Coenzyme A (lithium salt) in water.

-

Maintain the pH of the reaction mixture around 7.5-8.0.

-

Monitor the reaction progress by HPLC.

-

-

Purification:

-

Purify the resulting this compound using reverse-phase HPLC.

-

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and analysis of this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a metabolite of significant interest in the field of environmental microbiology and bioremediation. While its direct chemical synthesis and detailed enzymatic characterization are not yet extensively documented, this guide provides a foundational understanding and proposes robust experimental approaches based on analogous systems. Further research into the specific synthesis and properties of this molecule, as well as the enzymes involved in its metabolism, will be crucial for advancing our understanding of anaerobic PAH degradation and for potential applications in biocatalysis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Biological Role of Naphthyl-2-methylene-succinyl-CoA in Anaerobic Biodegradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl-2-methylene-succinyl-CoA is a key metabolic intermediate in the anaerobic degradation of 2-methylnaphthalene (B46627) by certain sulfate-reducing bacteria. This technical guide provides a comprehensive overview of its biological activity, the enzymatic reactions involved in its formation and subsequent transformation, and detailed experimental protocols for the characterization of this pathway. The information presented herein is intended to support researchers in the fields of environmental microbiology, biochemistry, and bioremediation.

Core Biological Activity: An Intermediate in a β-Oxidation-like Pathway

The primary biological significance of this compound lies in its role as a transient intermediate in the anaerobic catabolism of 2-methylnaphthalene. This metabolic process is analogous to the β-oxidation of fatty acids, where a methyl group is progressively oxidized. In this pathway, 2-methylnaphthalene is first activated by the addition of fumarate (B1241708), leading to the formation of naphthyl-2-methyl-succinate. This initial product is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, which is subsequently oxidized to this compound.[1][2] This series of reactions ultimately yields 2-naphthoyl-CoA, a central intermediate that can be further metabolized by the bacterial cell.[3][4]

The formation of this compound is a critical step in the oxidation of the methyl group of 2-methylnaphthalene to a carboxyl group.[2][5] This pathway represents a crucial mechanism for the microbial breakdown of polycyclic aromatic hydrocarbons (PAHs) in anoxic environments.

Quantitative Data on Enzymatic Activities

The enzymatic reactions leading to and involving this compound have been characterized, and specific activities of the key enzymes have been determined in cell extracts of sulfate-reducing enrichment cultures.

| Enzyme | Substrate(s) | Product(s) | Specific Activity (nmol min⁻¹ mg protein⁻¹) | Organism/Culture | Reference(s) |

| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | Sulfate-reducing enrichment culture | [1][6] |

| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | 19.6 | Sulfate-reducing enrichment culture N47 | [2] |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Sulfate-reducing enrichment culture N47 | [2] |

Signaling Pathways and Metabolic Network

The anaerobic degradation of 2-methylnaphthalene is a multi-step enzymatic pathway. The following diagram illustrates the sequence of reactions leading to the formation and consumption of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this metabolic pathway. The following sections provide protocols for the key enzymatic assays.

Naphthyl-2-methyl-succinate Synthase Assay

This assay measures the initial activation of 2-methylnaphthalene.

1. Preparation of Cell Suspensions:

-

Grow the sulfate-reducing bacterial culture with 2-methylnaphthalene as the sole carbon source.

-

Harvest cells by centrifugation under anoxic conditions.

-

Resuspend the cell pellet in an anoxic potassium phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) reduced with a suitable agent like titanium(III) citrate.[1]

2. Reaction Mixture:

-

Prepare a sealed, anoxic reaction vial containing the dense cell suspension.

-

Add 2-methylnaphthalene (e.g., as a solution in an inert carrier) and fumarate (e.g., 1 mM).[7]

3. Incubation and Sampling:

-

Incubate the reaction mixture at an appropriate temperature (e.g., 30°C).

-

At various time points, withdraw samples and immediately stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

4. Analysis:

-

Analyze the formation of naphthyl-2-methyl-succinate using High-Performance Liquid Chromatography (HPLC) with a diode array detector.[1]

-

Identify and quantify the product by comparing its retention time and UV-visible spectrum with a chemically synthesized standard.[1][7]

Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Assay

This assay quantifies the activation of naphthyl-2-methyl-succinate to its CoA ester.

1. Preparation of Cell-Free Extract:

-

Harvest and resuspend cells as described above.

-

Lyse the cells using a suitable method (e.g., sonication, French press) under anoxic conditions to obtain a cell-free extract.

-

Centrifuge to remove cell debris.

2. Reaction Mixture:

-

In an anoxic environment, prepare a reaction mixture containing:

-

Cell-free extract

-

Naphthyl-2-methyl-succinate

-

Succinyl-CoA[2]

-

3. Incubation and Analysis:

-

The reaction is typically measured in the reverse direction by monitoring the formation of succinyl-CoA from naphthyl-2-methyl-succinyl-CoA and succinate.

-

Incubate the mixture and take time-point samples.

-

Analyze the samples by HPLC to quantify the formation of succinyl-CoA.[5]

Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Assay

This assay measures the formation of this compound.

1. Preparation of Cell-Free Extract:

-

Prepare cell-free extracts as described for the CoA-transferase assay.

2. Reaction Mixture:

-

Prepare an anoxic reaction mixture containing:

-

Cell-free extract

-

Naphthyl-2-methyl-succinyl-CoA (synthesized in-house)

-

An artificial electron acceptor, such as phenazine (B1670421) methosulphate (PMS), as the natural electron acceptor may not be known or available.[2]

-

3. Incubation and Analysis:

-

Due to the likely instability of this compound, the assay often measures the formation of its more stable hydrolysis product, naphthyl-2-methylene-succinic acid.

-

Incubate the reaction and take time-point samples.

-

Stop the reaction and analyze the formation of naphthyl-2-methylene-succinic acid by HPLC.[5]

Conclusion

This compound is a pivotal, albeit transient, molecule in the anaerobic biodegradation of 2-methylnaphthalene. Its biological activity is confined to its role as an intermediate in a specialized β-oxidation-like pathway found in certain microorganisms. Understanding the enzymology of its formation and conversion is essential for developing bioremediation strategies for PAH-contaminated environments. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this important metabolic pathway.

References

- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Naphthyl-2-methylene-succinyl-CoA: A Technical Guide to its Enzymatic Targets in Anaerobic 2-Methylnaphthalene Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl-2-methylene-succinyl-CoA is a critical intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH). Understanding the enzymatic interactions of this molecule is paramount for applications in bioremediation and potentially offers insights into novel enzyme inhibition strategies. This technical guide provides an in-depth overview of the core enzyme targets of this compound, detailing the metabolic pathway, quantitative enzyme kinetics, and comprehensive experimental protocols for assays.

Core Metabolic Pathway: Anaerobic Degradation of 2-Methylnaphthalene

The anaerobic degradation of 2-methylnaphthalene is a multi-step enzymatic process initiated by the activation of the methyl group. This pathway ultimately converts 2-methylnaphthalene into central metabolites that can enter mainstream cellular metabolism. This compound is a key transient intermediate in this pathway.

The pathway begins with the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene, a reaction catalyzed by Naphthyl-2-methyl-succinate synthase . The resulting naphthyl-2-methyl-succinic acid is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA, by the action of Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase [1]. This activated molecule is subsequently oxidized to this compound by Naphthyl-2-methyl-succinyl-CoA dehydrogenase [1]. The double bond of this compound is then hydrated by This compound hydratase .

Enzyme Targets and Quantitative Data

The primary enzyme targets for this compound are the enzymes directly involved in its formation and subsequent transformation within the anaerobic 2-methylnaphthalene degradation pathway.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Quantitative Data (Specific Activity) | Reference(s) |

| Naphthyl-2-methyl-succinate synthase | NmsABC | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | [1][2] |

| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | BnsEF | Naphthyl-2-methyl-succinic acid, Succinyl-CoA | Naphthyl-2-methyl-succinyl-CoA, Succinate | Not available | [1] |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | BnsG | Naphthyl-2-methyl-succinyl-CoA | This compound | Not available | [1] |

| This compound hydratase | BnsH | This compound, H₂O | Naphthyl-2-hydroxymethyl-succinyl-CoA | Not available | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for studying the enzymes involved in the metabolism of this compound. Below are methodologies derived from published research for the key enzymes.

Naphthyl-2-methyl-succinate synthase (NmsABC) Assay

This assay measures the initial step of 2-methylnaphthalene degradation.

-

Principle: The formation of naphthyl-2-methyl-succinic acid from 2-methylnaphthalene and fumarate is monitored over time.

-

Reagents:

-

Potassium phosphate (B84403) buffer (20 mM, pH 7.0), reduced with 1 mM titanium(III) citrate.

-

2-Methylnaphthalene stock solution.

-

Fumarate stock solution (e.g., 100 mM).

-

Dense cell suspension of the microorganism grown on 2-methylnaphthalene.

-

-

Procedure:

-

Prepare dense cell suspensions under anoxic conditions by centrifuging a cell culture and resuspending the pellet in the reduced potassium phosphate buffer inside a glove box.

-

Transfer the cell suspension to a sealed, N₂-flushed glass vial.

-

Initiate the reaction by adding 2-methylnaphthalene and fumarate to the cell suspension.

-

Incubate the reaction mixture at the optimal growth temperature of the microorganism.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding a suitable agent (e.g., acid).

-

Analyze the formation of naphthyl-2-methyl-succinic acid by High-Performance Liquid Chromatography (HPLC) with a diode array detector, comparing the retention time and UV-visible spectrum to a synthesized standard[1].

-

-

Data Analysis: Calculate the specific activity based on the rate of product formation per milligram of total protein.

Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase (BnsEF) Assay

This assay determines the activity of the enzyme that activates naphthyl-2-methyl-succinic acid.

-

Principle: The formation of naphthyl-2-methyl-succinyl-CoA is measured. This can be done directly by HPLC or indirectly through a coupled enzyme assay.

-

Reagents:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.8).

-

Naphthyl-2-methyl-succinic acid.

-

Succinyl-CoA.

-

Cell-free extract containing the CoA-transferase.

-

For coupled assay: Succinate dehydrogenase, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

-

-

Procedure (HPLC-based):

-

Prepare cell-free extracts from the microorganism.

-

Set up the reaction mixture containing buffer, naphthyl-2-methyl-succinic acid, and succinyl-CoA.

-

Initiate the reaction by adding the cell-free extract.

-

Incubate at the optimal temperature.

-

Stop the reaction at different time points by acidification.

-

Analyze the formation of naphthyl-2-methyl-succinyl-CoA by reverse-phase HPLC.

-

-

Procedure (Coupled Spectrophotometric Assay):

-

The formation of succinate is coupled to the succinate dehydrogenase reaction.

-

The reduction of an electron acceptor (e.g., DCPIP) by succinate dehydrogenase is monitored spectrophotometrically.

-

-

Data Analysis: Determine the rate of product formation and calculate the specific activity.

Naphthyl-2-methyl-succinyl-CoA Dehydrogenase (BnsG) Assay

This assay measures the oxidation of naphthyl-2-methyl-succinyl-CoA.

-

Principle: The conversion of naphthyl-2-methyl-succinyl-CoA to this compound is monitored, often using an artificial electron acceptor.

-

Reagents:

-

Buffer (e.g., Tris-HCl, pH 7.8).

-

Naphthyl-2-methyl-succinyl-CoA (substrate).

-

An artificial electron acceptor such as phenazine (B1670421) methosulphate (PMS) or DCPIP.

-

Cell-free extract containing the dehydrogenase.

-

-

Procedure:

-

Prepare the reaction mixture containing buffer and the electron acceptor.

-

Add the cell-free extract and pre-incubate.

-

Initiate the reaction by adding the substrate, naphthyl-2-methyl-succinyl-CoA.

-

Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP).

-

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the electron acceptor.

Conclusion and Future Perspectives

The enzymes involved in the anaerobic degradation of 2-methylnaphthalene, particularly those that interact with this compound, represent a fascinating area of microbial biochemistry. While this guide provides a comprehensive overview of the current knowledge, further research is needed to fully characterize the kinetics and structure of these enzymes. Such studies could pave the way for the development of enhanced bioremediation strategies for PAH-contaminated environments. From a drug development perspective, although these specific enzymes are of microbial origin, the study of their mechanisms and active sites could potentially inform the design of inhibitors for analogous human enzymes involved in metabolic pathways, should any structural or functional homology be identified. The detailed protocols provided herein offer a solid foundation for researchers to embark on the functional characterization of this important class of enzymes.

References

The Naphthyl Group's Crucial Role in the Anaerobic Degradation of 2-Methylnaphthalene: A Technical Guide to Naphthyl-2-methylene-succinyl-CoA Metabolism

For Immediate Release

This technical guide provides an in-depth analysis of the function of the naphthyl group in the metabolic intermediate Naphthyl-2-methylene-succinyl-CoA, a key player in the anaerobic biodegradation of 2-methylnaphthalene (B46627). This document is intended for researchers, scientists, and professionals in drug development and environmental remediation who are focused on enzymatic processes and metabolic pathways.

Executive Summary

The anaerobic degradation of aromatic hydrocarbons is a critical biogeochemical process. In the case of 2-methylnaphthalene, its breakdown by sulfate-reducing bacteria proceeds through a pathway analogous to that of anaerobic toluene (B28343) degradation. A central intermediate in this pathway is this compound. The large, hydrophobic naphthyl group of this molecule is not merely a structural backbone but plays a determinative role in enzyme-substrate recognition and the subsequent biochemical transformations. This guide will elucidate this role through an examination of the enzymatic steps involved, drawing on established analogous pathways to provide a comprehensive understanding.

The Anaerobic Degradation Pathway of 2-Methylnaphthalene

The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene. This reaction is catalyzed by the enzyme naphthyl-2-methyl-succinate synthase (Nms). The product, naphthyl-2-methyl-succinate, is then activated to its coenzyme A (CoA) thioester, naphthyl-2-methyl-succinyl-CoA.[1] This molecule is the substrate for a series of β-oxidation-like reactions encoded by the bns (B606305) gene cluster.[2][3][4]

The key steps involving the naphthyl-containing intermediates are:

-

Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is oxidized to this compound by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) .[5]

-

Hydration: this compound is then hydrated to naphthyl-2-hydroxymethyl-succinyl-CoA by This compound hydratase (BnsH) .[5]

These reactions ultimately lead to the formation of 2-naphthoyl-CoA, which then undergoes further degradation through ring reduction and cleavage.[1]

The Role of the Naphthyl Group

The primary role of the naphthyl group in this compound and its preceding intermediate is to serve as the recognition motif for the enzymes of the bns pathway. The large, planar, and hydrophobic nature of the bicyclic aromatic naphthyl structure dictates the architecture of the active sites of these enzymes.

-

Enzyme-Substrate Binding: The active sites of enzymes such as naphthyl-2-methyl-succinyl-CoA dehydrogenase (BnsG) are presumed to have a hydrophobic pocket that accommodates the naphthyl group. This interaction is essential for the correct positioning of the succinyl-CoA portion of the molecule for catalysis. The specificity of this pocket for the naphthyl group is a key determinant of the substrate specificity of the degradation pathway.

-

Electronic Effects: The aromatic system of the naphthyl group can influence the electronic properties of the succinyl-CoA side chain, potentially affecting the reactivity of the C-C and C-H bonds involved in the dehydrogenation and hydration reactions. However, the primary catalytic action occurs on the succinyl-CoA moiety.

Quantitative Data

Direct kinetic data for the enzymes metabolizing this compound is limited in the current literature. However, data from analogous enzymes in related pathways provide valuable context.

| Enzyme | Organism/System | Substrate | Specific Activity | Reference |

| Naphthyl-2-methyl-succinate synthase | Sulfate-reducing enrichment culture | 2-Methylnaphthalene and fumarate | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of the enzymes acting on this compound have not been extensively published. However, methodologies from closely related and analogous pathways can be adapted.

Cloning and Expression of bns Gene Products

Genes from the bns cluster, such as bnsG (naphthyl-2-methyl-succinyl-CoA dehydrogenase) and bnsH (this compound hydratase), can be amplified from the genomic DNA of a 2-methylnaphthalene-degrading bacterial strain. The amplicons can then be cloned into an expression vector (e.g., pET vectors for E. coli) to produce recombinant enzymes, often with an affinity tag (e.g., His-tag) for purification.

Enzyme Assays

Naphthyl-2-methyl-succinyl-CoA Dehydrogenase (BnsG) Assay: The activity of BnsG can be monitored by observing the formation of this compound from Naphthyl-2-methyl-succinyl-CoA.

-

Reaction Mixture: A typical assay would contain the purified BnsG enzyme in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5-8.0), the substrate Naphthyl-2-methyl-succinyl-CoA, and an artificial electron acceptor (e.g., dichlorophenolindophenol or a ferrocenium-based acceptor) to facilitate the dehydrogenation reaction.

-

Detection: The reaction can be monitored spectrophotometrically by the reduction of the electron acceptor. Alternatively, samples can be taken at time intervals, the reaction stopped (e.g., with acid or a polar organic solvent), and the product formation analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound Hydratase (BnsH) Assay: The activity of BnsH can be determined by measuring the conversion of this compound to naphthyl-2-hydroxymethyl-succinyl-CoA.

-

Reaction Mixture: The assay would contain purified BnsH in an appropriate buffer and the substrate this compound.

-

Detection: The progress of the reaction can be followed by monitoring the decrease in the UV absorbance of the conjugated double bond in this compound. Alternatively, LC-MS can be used to separate and quantify the substrate and product over time.

Visualizations

Anaerobic 2-Methylnaphthalene Degradation Pathway

Caption: Proposed pathway for the anaerobic degradation of 2-methylnaphthalene.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for the characterization of enzymes.

Conclusion

The naphthyl group of this compound is integral to its role as an intermediate in the anaerobic degradation of 2-methylnaphthalene. It serves as the primary recognition element for the enzymes of the bns pathway, ensuring the specificity of the metabolic cascade. While direct quantitative and detailed experimental data for the enzymes metabolizing this specific compound are still emerging, the strong analogy to the well-characterized toluene degradation pathway provides a robust framework for understanding its biochemical fate. Further research focusing on the purification and kinetic characterization of the BnsG and BnsH enzymes will be invaluable in fully elucidating the structure-function relationships that govern this important environmental process and could inform the design of novel biocatalysts or inhibitors.

References

- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined Genomic and Proteomic Approaches Identify Gene Clusters Involved in Anaerobic 2-Methylnaphthalene Degradation in the Sulfate-Reducing Enrichment Culture N47 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Naphthyl-2-methylene-succinyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627).[1][2] This coenzyme A (CoA) thioester is formed via the oxidation of naphthyl-2-methyl-succinyl-CoA, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase. Understanding the synthesis and biological activity of this compound is crucial for studies in microbial metabolism, bioremediation, and potentially for the development of enzyme inhibitors. These application notes provide detailed protocols for the enzymatic synthesis, purification, and characterization of this compound, based on available literature.

Signaling Pathway

The formation of this compound is a critical step in the beta-oxidation-like pathway of anaerobic 2-methylnaphthalene degradation. The pathway is initiated by the addition of fumarate (B1241708) to the methyl group of 2-methylnaphthalene.

Caption: Anaerobic degradation pathway of 2-methylnaphthalene.

Quantitative Data

The enzymatic activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase has been reported in crude cell extracts of a sulfate-reducing enrichment culture grown on 2-methylnaphthalene.

| Enzyme | Substrate | Product | Specific Activity (nmol·min⁻¹·mg⁻¹ of protein) | Electron Acceptor | Reference |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Phenazine methosulphate |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from its precursor, Naphthyl-2-methyl-succinyl-CoA, using a crude cell extract containing naphthyl-2-methyl-succinyl-CoA dehydrogenase.

Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of this compound.

Materials:

-

Naphthyl-2-methyl-succinic acid (synthesis described in Protocol 2)

-

Coenzyme A (CoA)

-

ATP

-

Succinyl-CoA synthetase (or an appropriate acyl-CoA ligase)

-

Crude cell extract from a 2-methylnaphthalene-degrading bacterial culture (e.g., a sulfate-reducing enrichment culture)

-

Phenazine methosulphate (PMS)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Trichloroacetic acid (TCA) or other suitable quenching agent

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium acetate (B1210297) buffer (for HPLC)

Procedure:

-

Synthesis of Naphthyl-2-methyl-succinyl-CoA (Substrate):

-

Synthesize Naphthyl-2-methyl-succinic acid as described in Protocol 2.

-

Enzymatically synthesize Naphthyl-2-methyl-succinyl-CoA from Naphthyl-2-methyl-succinic acid using a suitable acyl-CoA synthetase. This typically involves incubating the acid with CoA and ATP in the presence of the ligase. The specific conditions will depend on the chosen enzyme.

-

-

Preparation of Crude Cell Extract:

-

Grow a bacterial culture known to degrade 2-methylnaphthalene anaerobically.

-

Harvest the cells by centrifugation under anoxic conditions.

-

Resuspend the cell pellet in anoxic potassium phosphate buffer (e.g., 20 mM, pH 7.0).

-

Lyse the cells using a suitable method (e.g., sonication, French press) under anoxic conditions to obtain a crude cell extract.

-

Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In an anaerobic environment (e.g., a glove box), prepare the reaction mixture in a sealed vial:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

-

Naphthyl-2-methyl-succinyl-CoA (substrate, e.g., 0.1-1 mM)

-

Crude cell extract (to a final protein concentration of e.g., 0.1-1 mg/mL)

-

Phenazine methosulphate (electron acceptor, e.g., 1-2 mM)

-

-

Initiate the reaction by adding the crude cell extract.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C).

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of the product by HPLC (see Protocol 3).

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching agent, such as trichloroacetic acid to a final concentration of 5-10%.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for purification.

-

Protocol 2: Chemical Synthesis of Naphthyl-2-methyl-succinic Acid

This protocol is adapted from the literature for the synthesis of the precursor to the enzymatic substrate.[1]

Materials:

-

Naphthyl-2-methylene-succinic acid

-

Palladium on activated carbon (10% Pd)

-

Hydrogen gas

-

Suitable solvent (e.g., ethanol)

-

Hexane

Procedure:

-

Dissolve Naphthyl-2-methylene-succinic acid in a suitable solvent in a reaction vessel.

-

Add palladium on activated carbon catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., 100 kPa) and stir for an extended period (e.g., 40 hours).

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under vacuum.

-

Induce precipitation of the product, Naphthyl-2-methyl-succinic acid, by adding a non-polar solvent like hexane.

-

Collect the crystals by filtration and dry under vacuum.

Protocol 3: HPLC Purification and Analysis of this compound

This protocol provides a general method for the purification and analysis of acyl-CoA esters, which can be adapted for this compound.

Workflow for HPLC Analysis:

Caption: Workflow for HPLC purification and analysis.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of an aqueous buffer and an organic solvent is typically used. For example:

-

Solvent A: Ammonium acetate buffer (e.g., 50 mM, pH 5.5)

-

Solvent B: Acetonitrile

-

-

A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

Procedure:

-

Sample Preparation:

-

Filter the supernatant from the quenched reaction mixture (Protocol 1, step 4) through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program.

-

Monitor the elution profile at a wavelength where CoA esters absorb, typically around 260 nm.

-

Identify the peak corresponding to this compound based on its retention time relative to the substrate and other components.

-

-

Purification:

-

For preparative purification, use a semi-preparative or preparative HPLC column and inject larger volumes of the sample.

-

Collect the fractions corresponding to the this compound peak.

-

Pool the collected fractions and lyophilize to obtain the purified product.

-

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity and purity of the synthesized this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

-

LC-MS Analysis:

-

Use an HPLC method similar to that described in Protocol 3, but on an analytical scale compatible with the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻.

-

The theoretical exact mass of this compound can be calculated and compared with the high-resolution mass spectrometry data for confirmation of the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can further confirm the structure by identifying characteristic fragments of the CoA moiety and the naphthyl-2-methylene-succinyl group.

-

Disclaimer

These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental setup and objectives. All experiments should be conducted in accordance with laboratory safety regulations.

References

Application Notes and Protocols for Naphthyl-2-methylene-succinyl-CoA in Biochemical Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic biodegradation pathway of 2-methylnaphthalene (B46627), a polycyclic aromatic hydrocarbon (PAH), by certain sulfate-reducing bacteria. While direct applications in mammalian cell-based assays for drug discovery are not yet established, the enzymes and intermediates of this pathway present novel targets for antimicrobial development and bioremediation research. These application notes provide an overview of the biochemical context of this compound and detail protocols for studying the enzymes involved in its metabolism. This information can be leveraged to develop cell-based or biochemical assays for screening potential inhibitors of this essential bacterial pathway.

Biochemical Pathway: Anaerobic Degradation of 2-Methylnaphthalene

Under anaerobic conditions, 2-methylnaphthalene is activated by the addition of fumarate (B1241708) to its methyl group, initiating a series of reactions that lead to the central intermediate, 2-naphthoyl-CoA.[1][2] this compound is a critical intermediate in this β-oxidation-like pathway.

The pathway begins with the action of naphthyl-2-methyl-succinate synthase, which adds fumarate to 2-methylnaphthalene to form naphthyl-2-methyl-succinic acid.[2] This is then activated to its CoA ester, naphthyl-2-methyl-succinyl-CoA, by a succinyl-CoA-dependent CoA transferase.[2][3] Subsequently, naphthyl-2-methyl-succinyl-CoA dehydrogenase catalyzes the oxidation of naphthyl-2-methyl-succinyl-CoA to produce this compound.[3] The pathway then proceeds through several more steps to yield 2-naphthoyl-CoA, which enters the main reductive ring cleavage pathway.[3]

Quantitative Data

The enzymatic activities in the anaerobic degradation pathway of 2-methylnaphthalene have been quantified in sulfate-reducing enrichment cultures.[2][3][4] This data is crucial for developing and validating in vitro and cell-based assays.

| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Source Organism/Culture |

| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 | Sulfate-reducing enrichment culture |

| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 | Sulfate-reducing enrichment culture N47 |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 ± 0.025 | Sulfate-reducing enrichment culture N47 |

Experimental Protocols

The following protocols are based on methodologies used to study the anaerobic degradation of 2-methylnaphthalene and can be adapted for high-throughput screening of potential enzyme inhibitors.

Protocol 1: Naphthyl-2-methyl-succinate Synthase Activity Assay in Dense Cell Suspensions

This protocol is designed to measure the initial step in the 2-methylnaphthalene degradation pathway.

Objective: To determine the activity of naphthyl-2-methyl-succinate synthase by measuring the formation of naphthyl-2-methyl-succinic acid.

Materials:

-

Sulfate-reducing bacterial culture grown on 2-methylnaphthalene

-

Anaerobic chamber or glove box

-

Centrifuge

-

HPLC system with a UV detector

-

Reaction buffer (e.g., anaerobic mineral medium)

-

2-Methylnaphthalene solution (in an anaerobic solvent)

-

Fumarate solution (anaerobically prepared)

-

Quenching solution (e.g., acidic methanol)

-

Standards: 2-methylnaphthalene, naphthyl-2-methyl-succinic acid

Procedure:

-

Harvest bacterial cells from the culture by centrifugation under anaerobic conditions.

-

Wash the cell pellet with anaerobic reaction buffer and resuspend to a high density.

-

Inside an anaerobic chamber, prepare reaction vials containing the dense cell suspension.

-

Initiate the reaction by adding 2-methylnaphthalene and fumarate to the cell suspension. Include control reactions without fumarate and without cells.

-

Incubate the reactions at the optimal growth temperature of the culture for a defined period.

-

At various time points, withdraw aliquots and quench the reaction by adding an equal volume of quenching solution.

-

Centrifuge the quenched samples to remove cell debris.

-

Analyze the supernatant for the formation of naphthyl-2-methyl-succinic acid using HPLC.

-

Quantify the product by comparing the peak area to a standard curve of naphthyl-2-methyl-succinic acid.

-

Calculate the specific activity as nmol of product formed per minute per mg of total protein.

Protocol 2: Coupled Enzyme Assay for CoA-transferase and Dehydrogenase Activity

This protocol measures the combined activity of succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase and naphthyl-2-methyl-succinyl-CoA dehydrogenase in crude cell extracts.

Objective: To determine the rate of formation of this compound from naphthyl-2-methyl-succinic acid.

Materials:

-

Crude cell extract from bacteria grown on 2-methylnaphthalene

-

Spectrophotometer or HPLC system

-

Anaerobic cuvettes or vials

-

Reaction buffer

-

Naphthyl-2-methyl-succinic acid

-

Succinyl-CoA

-

Artificial electron acceptor (e.g., phenazine (B1670421) methosulphate - PMS)

-

Standards: Naphthyl-2-methyl-succinyl-CoA, this compound

Procedure:

-

Prepare crude cell extracts by lysing bacterial cells under anaerobic conditions.

-

Set up the reaction mixture in an anaerobic environment, containing reaction buffer, cell extract, naphthyl-2-methyl-succinic acid, and succinyl-CoA.

-

Add the artificial electron acceptor (PMS) to the reaction mixture.

-

Monitor the reaction by either:

-

Spectrophotometrically: following the reduction of an electron acceptor at a specific wavelength.

-

HPLC: quenching the reaction at different time points and analyzing the formation of this compound.

-

-

Include appropriate controls (e.g., without cell extract, without substrates).

-

Calculate the specific activity based on the rate of product formation or electron acceptor reduction.

Application for Drug Discovery and Bioremediation

The enzymes in the anaerobic 2-methylnaphthalene degradation pathway are potential targets for the development of novel antimicrobial agents, particularly against bacteria that thrive in anaerobic, hydrocarbon-contaminated environments. A cell-based assay could be developed using the sulfate-reducing bacteria, where the inhibition of growth on 2-methylnaphthalene would indicate a potential hit.

Furthermore, understanding the kinetics and substrate specificity of these enzymes can aid in the design of more efficient bioremediation strategies for PAH-contaminated sites. The protocols described here can be adapted for high-throughput screening of compound libraries to identify inhibitors of these enzymes. For example, a fluorescence-based assay could be developed by coupling the dehydrogenase reaction to the reduction of a fluorogenic probe.

By providing the foundational knowledge and experimental protocols, these application notes serve as a starting point for researchers to explore the largely untapped potential of the anaerobic 2-methylnaphthalene degradation pathway for novel scientific and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo administration of Naphthyl-2-methylene-succinyl-CoA

Application Note: Naphthyl-2-methylene-succinyl-CoA

Topic:

Initial Assessment: Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound is used for in vivo administration in animal models or human subjects for research or drug development purposes. The available data indicates that this compound is a metabolic intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria.[1][2]

Biochemical Context

This compound is a transient molecule formed during the microbial breakdown of polycyclic aromatic hydrocarbons. In this pathway, 2-methylnaphthalene undergoes a series of enzymatic reactions initiated by the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinic acid. This product is then activated with Coenzyme A (CoA) and subsequently oxidized to yield this compound.[1] This metabolic route is a key process in the bioremediation of environments contaminated with naphthalene (B1677914) derivatives.

The proposed biochemical pathway is as follows:

Caption: Proposed pathway of anaerobic 2-methylnaphthalene degradation.

Clarification on Related but Distinct Research Areas

Searches for in vivo applications of CoA derivatives sometimes intersect with research on inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase .[3][4][5] This enzyme is a critical component of the mevalonate (B85504) pathway, which is responsible for cholesterol and isoprenoid biosynthesis in eukaryotes.[4][6] HMG-CoA synthase has two isoforms: a cytosolic version involved in cholesterol synthesis and a mitochondrial one for ketone body formation.[5][7]

Inhibitors of HMG-CoA synthase are of significant interest in drug development, particularly for managing hypercholesterolemia.[8] However, it is crucial to note that this compound is not identified as an inhibitor of HMG-CoA synthase in the reviewed literature. The compounds investigated for HMG-CoA synthase inhibition, such as beta-lactones, have distinct chemical structures.[3]

Caption: Simplified overview of the HMG-CoA synthase role in cholesterol synthesis.

Protocols

As there are no established in vivo administration protocols for this compound in the context of drug development or related research, this section cannot be completed. The experimental protocols found in the literature are focused on the study of microbial cultures and enzyme assays to elucidate the bacterial degradation pathway.[1] These methods include:

-

Enrichment and Culturing: Growing sulfate-reducing bacteria with 2-methylnaphthalene as the sole carbon and electron source.[1]

-

Metabolite Identification: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates in culture supernatants.[1]

-

Enzyme Assays: Measuring the activity of enzymes like naphthyl-2-methyl-succinate synthase in anaerobic cell suspensions using High-Performance Liquid Chromatography (HPLC).[1]

Quantitative Data

No quantitative data regarding the pharmacokinetics, pharmacodynamics, or toxicological profiles of this compound from in vivo studies in animals or humans is available. The quantitative data reported in the literature pertains to enzymatic activity in bacterial cell suspensions.

Table 1: Example of Reported Enzymatic Activity

| Enzyme | Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |

|---|---|---|---|

| Naphthyl-2-methyl-succinate synthase | 2-methylnaphthalene | Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 |

Data sourced from studies on anaerobic bacterial cultures.[1]

Conclusion

The request to create detailed application notes and protocols for the in vivo administration of this compound for an audience of researchers and drug development professionals cannot be fulfilled as the premise is not supported by current scientific findings. This compound is a metabolite in a microbial pathway and is not documented as a compound for in vivo therapeutic or diagnostic use in higher organisms. Researchers interested in CoA-related metabolism for drug development may instead focus on validated targets such as HMG-CoA synthase and its established inhibitors.

References

- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 5. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structures of human HMG-CoA synthase isoforms provide insights into inherited ketogenesis disorders and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Naphthyl-2-methylene-succinyl-CoA: An Intermediate in Microbial Metabolism, Not a General Chemical Probe

Based on current scientific literature, Naphthyl-2-methylene-succinyl-CoA is not utilized as a chemical probe for broad applications in cellular signaling or drug development. Instead, its known role is confined to being a specific metabolic intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain sulfate-reducing bacteria. This document outlines the available information on this compound, focusing on its biochemical context, relevant enzymatic data, and the pathway in which it participates.

Application Notes

The primary application of studying this compound is in the field of microbial biochemistry and environmental microbiology, specifically for elucidating the pathways of anaerobic hydrocarbon degradation. Researchers in these fields may use this compound as a reference standard in metabolic studies or as a substrate or product in enzyme assays to characterize the components of the 2-methylnaphthalene degradation pathway.

Due to its specialized role, this compound is not recommended as a general chemical probe for the following reasons:

-

Lack of Specificity: There is no evidence to suggest it selectively binds to a particular protein or class of proteins outside of its specific metabolic pathway.

-

No Reporter Properties: It does not possess intrinsic fluorescent or other reporter properties that would allow for the visualization or quantification of biological processes.

-

Limited Cellular Uptake and Stability Data: Information on its ability to enter mammalian cells and its stability in that context is not available.

Biochemical Context: The Anaerobic Degradation of 2-Methylnaphthalene

This compound is a key intermediate in the anaerobic breakdown of 2-methylnaphthalene. This pathway is a beta-oxidation-like process that ultimately leads to the formation of 2-naphthoyl-CoA.[1][2][3] The formation of this compound is catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase .[1]

Quantitative Data

The following table summarizes the reported specific activity of the enzyme responsible for the formation of this compound.

| Enzyme | Substrate | Product | Specific Activity (nmol x min⁻¹ x mg of protein⁻¹) | Electron Acceptor | Source Organism/Culture |

| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | This compound | 0.115 | Phenazine methosulphate | Sulfate-reducing enrichment culture N47 |

Table 1: Quantitative data for the enzymatic synthesis of this compound.[1]

Experimental Protocols

The following is a representative protocol for the enzyme assay of naphthyl-2-methyl-succinyl-CoA dehydrogenase, the enzyme that produces this compound.

Protocol: Assay for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Activity

This protocol is adapted from studies on the anaerobic degradation of 2-methylnaphthalene.[1]

1. Objective:

To measure the activity of naphthyl-2-methyl-succinyl-CoA dehydrogenase in cell extracts by monitoring the formation of this compound.

2. Materials:

-

Cell-free extract from a culture grown on 2-methylnaphthalene

-

Naphthyl-2-methyl-succinyl-CoA (substrate)

-

Phenazine methosulphate (PMS) (artificial electron acceptor)

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3. Procedure:

-

Prepare a reaction mixture containing the assay buffer and the cell-free extract.

-

Initiate the reaction by adding the substrate, Naphthyl-2-methyl-succinyl-CoA, and the electron acceptor, PMS.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent like ethanol).

-

Centrifuge the samples to remove any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate and product. The formation of this compound is monitored by its absorbance at a specific wavelength.

-

Calculate the specific activity of the enzyme based on the rate of product formation per milligram of protein in the cell extract.

Note: The enzymatic activity is typically only detectable using an artificial electron acceptor like PMS, as natural electron acceptors such as NAD⁺ or FAD may not be effective in this assay.[1]

Visualizations

Anaerobic 2-Methylnaphthalene Degradation Pathway

The following diagram illustrates the initial steps of the anaerobic degradation of 2-methylnaphthalene, highlighting the position of this compound.

Caption: Initial steps of the anaerobic 2-methylnaphthalene degradation pathway.

Experimental Workflow for Enzyme Assay

The following diagram outlines the general workflow for the assay of naphthyl-2-methyl-succinyl-CoA dehydrogenase.

References

- 1. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of Naphthyl-2-methylene-succinyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl-2-methylene-succinyl-CoA is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene (B46627) by certain microorganisms. The detection and quantification of this molecule are crucial for studying microbial metabolism, bioremediation processes, and for identifying potential enzymatic targets for drug development. These application notes provide detailed protocols for the analytical detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general framework for an enzymatic assay.